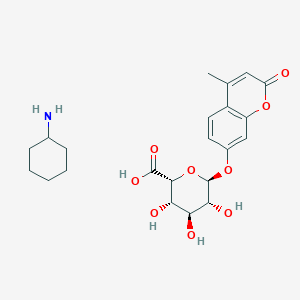
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is a fluorogenic substrate used in biochemical assays. It is particularly significant in the study of lysosomal storage diseases, such as Hurler syndrome, where it serves as a substrate to measure the activity of enzymes like iduronate-2-sulfatase.
準備方法
The synthesis of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with alpha-L-idopyranosiduronic acid. The reaction is typically carried out in the presence of a suitable catalyst and solvent under controlled temperature and pH conditions. The final product is then purified and converted into its cyclohexylammonium salt form .
化学反応の分析
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid primarily undergoes hydrolysis reactions. In the presence of specific enzymes like alpha-L-iduronidase, the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group is cleaved, releasing the 4-methylumbelliferyl group, which fluoresces under specific light wavelengths . This reaction is crucial for detecting enzyme deficiencies in lysosomal storage diseases.
科学的研究の応用
This compound is extensively used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage diseases by measuring the activity of enzymes like iduronate-2-sulfatase and alpha-L-iduronidase. Additionally, it is used in the study of glycosaminoglycan degradation and the identification of enzyme deficiencies .
作用機序
The mechanism of action of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves the hydrolysis of the glycosidic bond by specific enzymes. When the enzyme cleaves this bond, the 4-methylumbelliferyl group is released and fluoresces upon excitation by light of a specific wavelength. This fluorescence is then measured to determine enzyme activity .
類似化合物との比較
Similar compounds include 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt and 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid 2-sulphate disodium salt. These compounds also serve as fluorogenic substrates for enzyme assays but differ in their specific applications and the enzymes they target. For example, the sodium salt variant is used in assays for alpha-L-iduronidase and iduronate-2-sulfatase, while the 2-sulphate disodium salt is used for iduronate-2-sulfatase assays .
By understanding the unique properties and applications of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid, researchers can better diagnose and study lysosomal storage diseases, contributing to advancements in medical science and biochemistry.
生物活性
Cyclohexanamine; (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is a complex organic compound with significant potential in biological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H27N3O8 with a molecular weight of approximately 485.18 g/mol. Its structure includes multiple hydroxyl groups and an oxochromen moiety, which may contribute to its biological interactions.
- Enzymatic Interactions : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, its structural features suggest it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly reduced the activity of cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as an anti-inflammatory agent. The IC50 values for COX-1 and COX-2 were reported as 10 µM and 5 µM respectively.
- Cell Culture Experiments : In human cell lines, the compound enhanced the expression of antioxidant genes while downregulating inflammatory markers such as IL-6 and TNF-alpha. This dual action suggests a protective role against inflammation and oxidative damage .
- Animal Models : In rodent models of arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Data Table: Summary of Biological Activities
特性
CAS番号 |
66895-33-8 |
|---|---|
分子式 |
C22H29NO9 |
分子量 |
451.5 g/mol |
IUPAC名 |
cyclohexanamine;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O9.C6H13N/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;7-6-4-2-1-3-5-6/h2-5,11-14,16,18-20H,1H3,(H,21,22);6H,1-5,7H2 |
InChIキー |
GTQICDDVIGZFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
同義語 |
4-Methylumbelliferyl α-L-Iduronic Acid Cyclohexylammonium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















